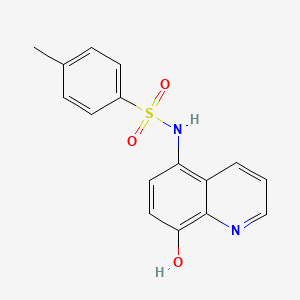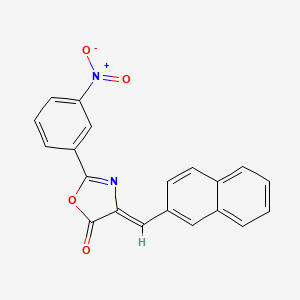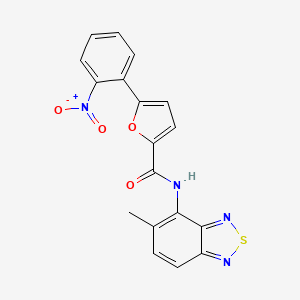![molecular formula C23H37N3O2 B11566641 N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11566641.png)
N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a synthetic organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of an octylidene group attached to a hydrazinecarbonyl moiety, which is further connected to a phenyl ring substituted with an octanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the condensation of 4-aminobenzoylhydrazone with octanal under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride, along with the desired electrophile.
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Applications De Recherche Scientifique
N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antiviral agent. Its hydrazinecarbonyl moiety is known to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into the active sites of target molecules, disrupting their normal function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
- N-(4-{N’-[(1E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE
- N-(4-{N’-[(1E)-1-(4-CYCLOHEXANEAMIDOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDO)IMINO]ETHYL]PHENYL}CYCLOHEXANECARBOXAMIDE
Comparison: N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is unique due to its specific octylidene and octanamide substituents, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C23H37N3O2 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
4-(octanoylamino)-N-[(E)-octylideneamino]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-3-5-7-9-11-13-19-24-26-23(28)20-15-17-21(18-16-20)25-22(27)14-12-10-8-6-4-2/h15-19H,3-14H2,1-2H3,(H,25,27)(H,26,28)/b24-19+ |
Clé InChI |
VABNXVDPQUZDBW-LYBHJNIJSA-N |
SMILES isomérique |
CCCCCCC/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC=NNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-cyclohexylethyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11566559.png)

![2-amino-5-(4-ethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11566566.png)
![(3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11566574.png)
![2-(4-bromophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11566582.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566583.png)

![4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11566600.png)



![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11566612.png)
![3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566619.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11566623.png)
